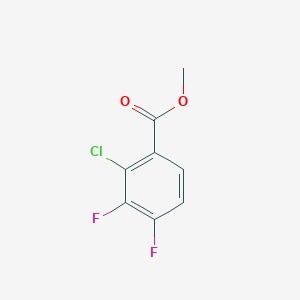

2-Phenyl-5-(pentafluorosulfanyl)benzooxazole

Overview

Description

Synthesis Analysis

Benzoxazole derivatives can be synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, including nanocatalysts, metal catalysts, and ionic liquid catalysts .Molecular Structure Analysis

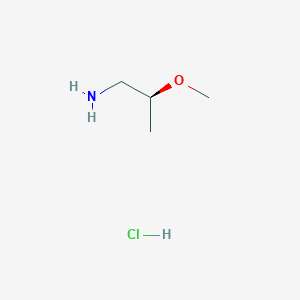

The molecular structure of 2-Phenyl-5-(pentafluorosulfanyl)benzooxazole consists of 13 carbon atoms, 8 hydrogen atoms, 5 fluorine atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .Chemical Reactions Analysis

Benzoxazole derivatives, including 2-Phenyl-5-(pentafluorosulfanyl)benzooxazole, have been used as starting materials for different mechanistic approaches in drug discovery .Physical And Chemical Properties Analysis

2-Phenyl-5-(pentafluorosulfanyl)benzooxazole is known for its unique physical and chemical properties, including high thermal stability.Scientific Research Applications

Benzothiazole Scaffold in Medicinal Chemistry

Benzothiazole derivatives, closely related to benzooxazoles, have been extensively studied for their broad spectrum of pharmacological properties. These compounds are known for their antimicrobial, analgesic, anti-inflammatory, antidiabetic activities, and particularly, their potential as antitumor agents. The structurally simple 2-arylbenzothiazoles, which share similarities with 2-Phenyl-5-(pentafluorosulfanyl)benzooxazole, are under development for cancer treatment. This highlights the increasing importance of the benzothiazole nucleus in drug discovery due to its structural simplicity and ease of synthesis, offering scope for the development of new chemical entities towards the market (Kamal, A., Hussaini Syed, M. A., & Malik Mohammed, S., 2015).

Benzoxaborole Compounds in Therapeutic Uses

Benzoxaborole compounds, sharing a boron-heterocyclic scaffold with benzooxazoles, have found broad applications in medicinal chemistry due to their physicochemical and drug-like properties. These compounds have been used to discover new classes of anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory agents. Two benzoxaborole derivatives are clinically used for treating onychomycosis and atopic dermatitis, with several others in clinical trials, demonstrating the chemical versatility and the potential mechanism of action related to the electron-deficient nature of the boron atom. This showcases the relevance of such scaffolds in the pharmaceutical industry and the possibility of developing new anti-infective agents or anti-inflammatory drugs (Nocentini, A., Supuran, C., & Winum, J., 2018).

Plastic Scintillators and Optoelectronic Materials

Compounds like 2-Phenyl-5-(pentafluorosulfanyl)benzooxazole can be relevant in the development of materials for optoelectronics. Research has been conducted on quinazolines and pyrimidines, which are benzodiazines known in medicinal chemistry, for their applications in electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been valuable for creating novel optoelectronic materials. This indicates the potential of structurally similar compounds, such as benzooxazoles, in contributing to the fabrication of materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and materials for nonlinear optical applications (Lipunova, G., Nosova, E., Charushin, V., & Chupakhin, O., 2018).

Future Directions

The pentafluorosulfanyl (SF5) moiety, which is part of the 2-Phenyl-5-(pentafluorosulfanyl)benzooxazole structure, is of increasing interest as a bioisostere in medicinal chemistry . This suggests that 2-Phenyl-5-(pentafluorosulfanyl)benzooxazole and similar compounds may have promising applications in future research and drug development .

properties

IUPAC Name |

pentafluoro-(2-phenyl-1,3-benzoxazol-5-yl)-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F5NOS/c14-21(15,16,17,18)10-6-7-12-11(8-10)19-13(20-12)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFKZXWJWYOHPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-5-(pentafluorosulfanyl)benzooxazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)benzenesulfonyl chloride](/img/structure/B1429453.png)

![3-[(4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1429454.png)

![5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1429460.png)

![[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester](/img/structure/B1429462.png)

![N-[4-(4-Acetylpiperazin-1-yl)-2-fluorobenzyl]-N-cyclobutyl-C-phenyl-methanesulfonamide](/img/structure/B1429469.png)